Overall Survival: Fosdenopterin Reduces Risk of Death by 82% vs. Untreated Genotype-Matched Controls
Fosdenopterin/rcPMP treatment in 13 patients with MoCD Type A resulted in a 82% reduction in the risk of death compared to 18 untreated, genotype-matched natural history controls (Hazard Ratio = 0.18; 95% CI: 0.04–0.72) [1]. The 3-year Kaplan-Meier survival probability was 84% (95% CI: 49%–96%) in treated patients versus 55% (95% CI: 30%–74%) in untreated controls [1]. The median survival time was not estimable in the treated group, while it was 48 months (95% CI: 10–99 months) in the untreated group [1]. A larger analysis combining three clinical studies (N=14 treated vs. N=37 untreated) confirmed a significantly reduced risk of premature/early death with a Cox proportional hazards ratio of 5.1 (95% CI: 1.32–19.36; p=0.01) for untreated patients [2].
| Evidence Dimension | Overall Survival (Risk of Death) |
|---|---|
| Target Compound Data | Hazard Ratio = 0.18 (95% CI: 0.04–0.72); 3-year survival = 84% |
| Comparator Or Baseline | Untreated, genotype-matched natural history controls: 3-year survival = 55% |
| Quantified Difference | 82% reduction in risk of death; absolute 3-year survival improvement of 29 percentage points |
| Conditions | Pooled analysis of 13 treated patients (Studies 1-3) vs. 18 untreated controls; intravenous administration of fosdenopterin or rcPMP |
Why This Matters
This survival advantage is the primary endpoint that supports FDA approval and justifies the selection of Fosdenopterin as the only evidence-based, life-saving intervention for MoCD Type A.
- [1] Nulibry.com. What Is NULIBRY® (fosdenopterin) for injection? Accessed 2026. View Source
- [2] Schwarz G, et al. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate. J Inherit Metab Dis. 2025 Mar;48(2):e70000. View Source
